molecular formula C13H14O3 B8338353 Methyl 4-(5-hydroxypentynyl)benzoate CAS No. 123910-87-2

Methyl 4-(5-hydroxypentynyl)benzoate

Cat. No.: B8338353
CAS No.: 123910-87-2
M. Wt: 218.25 g/mol
InChI Key: GULZZYPYFIAHDS-UHFFFAOYSA-N
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Description

Methyl 4-(5-hydroxypentynyl)benzoate is a synthetic organic compound belonging to the class of substituted benzoate esters. It features a benzoate core linked to a hydroxy-substituted pentynyl chain, making it a valuable building block in organic synthesis and medicinal chemistry research. This structural motif is common in developing more complex molecules, including potential pharmaceutical intermediates and macrocyclic compounds . As a benzoate ester derivative, its core structure is related to other researched compounds such as neuroprotective agents and monomers for high-performance polymers . Researchers are exploring this compound and its analogs in various fields, such as antitumor agent development where similar structures inhibit key enzymes in one-carbon metabolism like serine hydroxymethyltransferase 2 (SHMT2) . The specific applications, mechanism of action, and research value for this compound are active areas of investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

123910-87-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 4-(5-hydroxypent-1-ynyl)benzoate

InChI

InChI=1S/C13H14O3/c1-16-13(15)12-8-6-11(7-9-12)5-3-2-4-10-14/h6-9,14H,2,4,10H2,1H3

InChI Key

GULZZYPYFIAHDS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-hydroxypentynyl)benzoate typically involves the esterification of 4-(5-hydroxy-1-pentynyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-hydroxypentynyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-hydroxypentynyl)benzoate has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(5-hydroxypentynyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

The following analysis compares Methyl 4-(5-hydroxypentynyl)benzoate with structurally analogous esters, focusing on substituent effects, synthesis, and characterization.

Structural and Functional Group Differences
Compound Name Substituent(s) on Benzoate Key Functional Groups Molecular Weight (Inferred)
This compound 5-hydroxypentynyl Ester, hydroxyl, alkyne ~250 g/mol
C1–C7 (Quinoline derivatives) Piperazine-linked quinoline carbonyl Ester, piperazine, quinoline 450–600 g/mol
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Benzimidazole Ester, benzimidazole ~295 g/mol
Methyl 4-acetamido-5-chloro-2-methoxybenzoate Acetamido, chloro, methoxy Ester, amide, halogen, ether ~287 g/mol

Key Observations :

  • Reactivity: The alkyne in the target compound enables click chemistry or cycloaddition reactions, absent in quinoline (C1–C7) or benzimidazole derivatives .
  • Synthetic Complexity: Quinoline derivatives (C1–C7) require multi-step synthesis involving piperazine and quinoline coupling , whereas the hydroxypentynyl analog might be synthesized via simpler alkyne-functionalization steps.
Spectral Characterization
  • 1H NMR: Hydroxypentynyl chain: Expected signals for hydroxyl (-OH, δ 1.5–2.5 ppm) and alkyne protons (δ 2.0–3.0 ppm), distinct from quinoline aromatic protons (δ 7.5–9.0 ppm in C1–C7) . Ester group: Methyl ester protons (δ 3.8–4.0 ppm) common across all compounds.
  • HRMS: Molecular ion peaks would differentiate the hydroxypentynyl analog (~250 m/z) from heavier quinoline derivatives (e.g., C7: ~600 m/z) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(5-hydroxypentynyl)benzoate, considering the reactivity of the hydroxypentynyl group?

  • Methodological Answer : The hydroxypentynyl group contains both an alkyne and a hydroxyl moiety, requiring selective protection strategies. A common approach involves protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) before coupling the pentynyl chain to the benzoate core via esterification or Mitsunobu reactions. Deprotection under mild acidic conditions (e.g., TBAF) yields the final product. Similar protocols are validated for structurally related benzoate esters in synthetic workflows .
  • Key Tools : TLC for reaction monitoring, column chromatography for purification, and FT-IR/NMR for functional group verification.

Q. How can researchers verify the purity and structural identity of this compound?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities. Reference standards (e.g., methyl 4-hydroxybenzoate) ensure calibration .
  • Spectroscopy : 1^1H/13^13C NMR confirms the ester linkage (δ ~3.9 ppm for methoxy group) and alkyne proton (δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 249.1125 for C13_{13}H14_{14}O4_4) .
    • Quality Control : Certified reference materials (CRMs) with multi-traceability to pharmacopeial standards ensure accuracy .

Advanced Research Questions

Q. How can computational tools assist in retrosynthetic planning for this compound?

  • Methodological Answer : Databases like Reaxys and Pistachio enable retrosynthetic analysis by identifying precursor molecules (e.g., 4-hydroxybenzoic acid and 5-hydroxypent-1-yne). Machine learning models score feasible pathways based on reaction yields and step economy. For example, esterification of methyl 4-hydroxybenzoate with 5-hydroxypent-1-yne under DCC/DMAP catalysis is prioritized for high atom efficiency .
  • Validation : Cross-referencing with experimental literature (e.g., similar benzoate syntheses) ensures pathway viability .

Q. What crystallographic strategies are effective for resolving the structure of this compound?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL refines atomic coordinates and thermal parameters, leveraging constraints for the alkyne bond (C≡C distance ~1.20 Å) and ester geometry. Twinning corrections may be required for non-merohedral crystals .
  • Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight disorder in the pentynyl chain .
    • Case Study : Comparable benzoate derivatives show 97% completeness in data collection with Rint_{int} < 0.05 .

Q. How does the hydroxypentynyl group influence reactivity in click chemistry and bioconjugation applications?

  • Methodological Answer :

  • Alkyne Reactivity : The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. Optimization includes using CuSO4_4/sodium ascorbate in THF:H2_2O (1:1) at 50°C .
  • Hydroxyl Role : The hydroxyl group enhances solubility in aqueous media, enabling bioorthogonal reactions in physiological conditions. Protection with photolabile groups (e.g., nitroveratryl) allows spatiotemporal control in live-cell imaging .
    • Applications : Synthesis of fluorescent probes or drug-delivery systems via modular conjugation .

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